1-(Propan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is also known by its IUPAC name, 1-isopropylcyclobutanecarboxylic acid. This compound is characterized by a cyclobutane ring substituted with an isopropyl group and a carboxylic acid group. It is a white powder with a molecular weight of 142.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through various organic synthesis methods. One common approach involves the cyclization of a suitable precursor, such as 1-(propan-2-yl)cyclobutanol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
1-(Propan-2-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity. The isopropyl group may enhance the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Propan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.
1-(Propan-2-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring.
1-(Propan-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring affects its reactivity and stability, making it a valuable compound for studying ring strain effects in organic chemistry .
Properties
IUPAC Name |
1-propan-2-ylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMNQUKYWUCGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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